2-Bromo-6-nitrotoluene
Overview
Description
2-Bromo-6-nitrotoluene: is an organic compound with the molecular formula C7H6BrNO2 . It is a derivative of toluene, where the methyl group is substituted with a bromine atom at the second position and a nitro group at the sixth position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry.
Mechanism of Action
2-Bromo-6-nitrotoluene: is a chemical compound with the molecular formula C₇H₆BrNO₂. . Its primary targets likely involve cellular components or biochemical pathways related to its reactivity.
- Electrophilic Aromatic Substitution (EAS) : Given its aromatic structure, This compound may undergo EAS reactions. For instance, it could participate in Friedel-Crafts acylation, where an acyl group replaces a hydrogen atom on the benzene ring . This substitution can lead to changes in the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of 2-Bromotoluene: The most common method for preparing 2-Bromo-6-nitrotoluene involves the nitration of 2-bromotoluene.
Bromination of 6-Nitrotoluene: Another method involves the bromination of 6-nitrotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide.
Industrial Production Methods:
- The industrial production of this compound generally follows the nitration route due to its efficiency and cost-effectiveness. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-6-nitrotoluene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methyl group in this compound can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Hydrogen gas with palladium on carbon, or tin and hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium, or chromic acid in acetic acid.
Major Products Formed:
Substitution: 2-Hydroxy-6-nitrotoluene, 2-Amino-6-nitrotoluene.
Reduction: 2-Bromo-6-aminotoluene.
Oxidation: 2-Bromo-6-nitrobenzoic acid.
Scientific Research Applications
Chemistry:
- 2-Bromo-6-nitrotoluene is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine:
- It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates and enzyme inhibitors .
Industry:
Comparison with Similar Compounds
- 2-Bromo-4-nitrotoluene
- 2-Chloro-6-nitrotoluene
- 2-Methyl-6-nitroaniline
- 4-Bromo-2-nitrotoluene
Comparison:
- 2-Bromo-6-nitrotoluene is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in certain synthetic applications due to its reactivity profile .
Properties
IUPAC Name |
1-bromo-2-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTNSGFSAXWBCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203791 | |
Record name | 2-Bromo-6-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55289-35-5 | |
Record name | 2-Bromo-6-nitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55289-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055289355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-6-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.133 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the interactions of 2-Bromo-6-nitrotoluene with different solvents?
A1: The research investigates how this compound behaves at the molecular level when interacting with solvents like water, benzene, and dimethyl sulfoxide (DMSO) []. The study uses computational methods to analyze charge transfer, perform molecular docking simulations, and examine spectroscopic properties. This provides valuable information about the molecule's reactivity and potential behavior in various chemical environments.
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